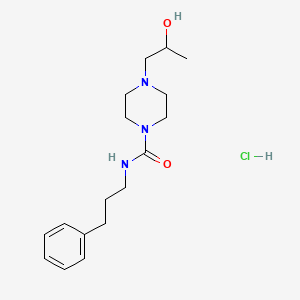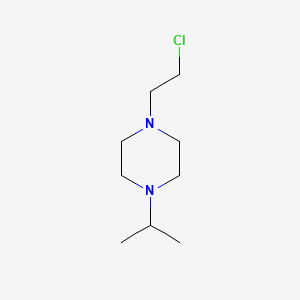
1-(2-Chloroethyl)-4-isopropylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-4-isopropylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a 2-chloroethyl group and an isopropyl group attached to the piperazine ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-isopropylpiperazine typically involves the reaction of 1-(2-chloroethyl)piperazine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The starting materials are fed into the reactor continuously, and the product is collected at the outlet. The reaction conditions, such as temperature, pressure, and flow rates, are optimized to achieve maximum efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazines with various functional groups.
Oxidation: N-oxides of the piperazine ring.
Reduction: Ethyl-substituted piperazines.
Scientific Research Applications
1-(2-Chloroethyl)-4-isopropylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-isopropylpiperazine involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This can result in the disruption of cellular processes and ultimately cell death. The compound’s ability to form covalent bonds with biological targets makes it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)piperazine: Lacks the isopropyl group, making it less hydrophobic.
4-Isopropylpiperazine: Lacks the chloroethyl group, reducing its reactivity.
Bis(2-chloroethyl)amine: Contains two chloroethyl groups, increasing its reactivity and potential toxicity.
Uniqueness
1-(2-Chloroethyl)-4-isopropylpiperazine is unique due to the presence of both the chloroethyl and isopropyl groups, which confer distinct chemical and biological properties. The chloroethyl group enhances its reactivity, while the isopropyl group increases its hydrophobicity, potentially improving its ability to interact with biological membranes and targets.
This compound’s unique combination of functional groups makes it a valuable tool in chemical synthesis and a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
1-(2-chloroethyl)-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN2/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLMHPKZTQGKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
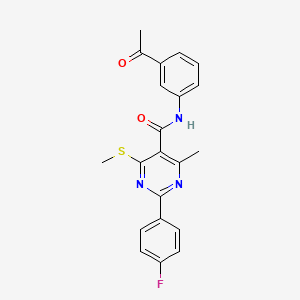
![(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-chlorophenyl)amino]prop-2-en-1-one](/img/structure/B2952437.png)
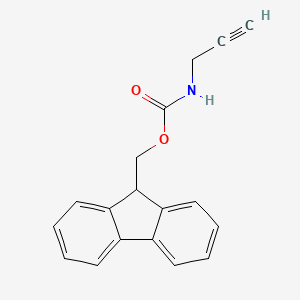
![2-{[(2-chlorobenzyl)sulfanyl]methyl}-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B2952440.png)
![6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine](/img/structure/B2952441.png)
![1-[4-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2952442.png)
![2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B2952443.png)
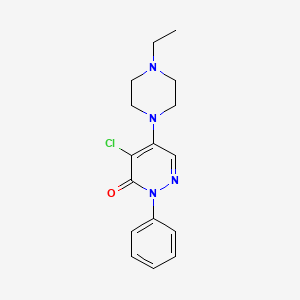
![8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2952445.png)
![2-(3-(Dimethylamino)propyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2952446.png)
![(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2952447.png)

